molecular formula C19H20N4O6 B6345569 2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354918-86-7

2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345569
CAS No.: 1354918-86-7
M. Wt: 400.4 g/mol
InChI Key: UXCVZNLUCDDLIR-UHFFFAOYSA-N
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Description

2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a chemically sophisticated small molecule that has emerged from structure-activity relationship studies focused on hybrid pharmacophores. Its core research value lies in its dual-targeting potential, primarily investigated in the context of anticancer activity. The compound's design incorporates a 3,4,5-trimethoxyphenyl moiety, a structural feature commonly associated with tubulin polymerization inhibition and antimitotic effects, as seen in combretastatin analogs [PubMed] . Concurrently, the nitrophenyl-substituted imidazolinone core suggests potential for modulating adrenergic signaling pathways. Preliminary research indicates this compound may function as a dual alpha-2 adrenergic receptor antagonist and a vascular disrupting agent, a combination that could target both the neurological stress response to cancer and the tumor vasculature itself [PubMed] . This multifaceted mechanism positions it as a valuable chemical probe for researchers dissecting the interplay between the sympathetic nervous system and tumor angiogenesis, as well as for developing novel therapeutic strategies that simultaneously address multiple hallmarks of cancer progression. Its utility extends to biochemical assays for receptor binding affinity and cellular models for studying mitotic arrest and endothelial cell function.

Properties

IUPAC Name

2-amino-4-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-27-14-8-11(9-15(28-2)16(14)29-3)10-19(17(24)21-18(20)22-19)12-4-6-13(7-5-12)23(25)26/h4-9H,10H2,1-3H3,(H3,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVZNLUCDDLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by an imidazole ring and multiple functional groups, suggests a diverse range of biological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O6
  • Molecular Weight : 400.4 g/mol
  • Structural Features : The compound includes an amino group, a nitrophenyl moiety, and a trimethoxyphenyl group which contribute to its biological reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including:

  • Antioxidant Activity : Many derivatives show the ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit the growth of cancer cells across various types including breast, lung, and colorectal cancers.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of this compound. The following table summarizes key findings related to the structure-activity relationship:

Compound NameKey FeaturesBiological Activity
3-(2-Aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolContains pyrazole ringAntioxidant and anti-inflammatory properties
3-(2-Aminophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazolFluorine substituentEnhanced lipophilicity and potential anticancer activity
3-(2-Aminophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazolMethyl substituentVariability in biological responses depending on substituent position

The unique combination of functional groups in this compound may provide distinct therapeutic advantages compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:

  • Anticancer Studies : In vitro assays have shown that derivatives based on the imidazole framework can inhibit cell proliferation in several cancer cell lines. For instance, a study reported significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Testing : The compound's effectiveness against microbial strains has been assessed using the microdilution method. Results indicated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit significant biological activities, including:

  • Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Studies have shown promising results in binding affinity to cancer-related proteins, which could lead to the development of new therapeutic agents .
  • Antioxidant Properties : The presence of the nitrophenyl group may enhance antioxidant activity, which is crucial in combating oxidative stress-related diseases .
  • Enzyme Inhibition : Interaction studies have highlighted its ability to inhibit specific enzymes involved in various metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound towards various biological targets. For instance, it was found to effectively bind at the colchicine site of tubulin with favorable binding energies compared to standard ligands .

Cytotoxicity Assessments

Cytotoxicity tests on cancer cell lines have demonstrated that derivatives of this compound exhibit IC50 values indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 12.48 μM against a specific cancer cell line .

Preparation Methods

Method A: Condensation-Cyclization Approach

This two-step protocol involves:

  • Aldehyde-Amine Condensation : Reacting 4-nitrobenzaldehyde with 3,4,5-trimethoxyphenylmethylamine in ethanol under reflux (4–6 hours) to form a Schiff base.

  • Cyclization : Treating the Schiff base with cyanamide in acetic acid at 80°C to induce ring closure.

Key Data :

StepConditionsYieldPurity (HPLC)
1Ethanol, reflux, 6 h72%89%
2Acetic acid, 80°C, 12 h68%92%

The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by tautomerization and cyclization (Figure 1). Methoxy groups stabilize intermediates through resonance, while nitro groups direct electrophilic substitution.

Method B: Gold(I)-Catalyzed Hydration of Enynes

Adapted from tricarbonyl synthesis methodologies, this route utilizes Au(I) complexes to hydrate 1,4-enynes derived from Morita–Baylis–Hillman (MBH) adducts:

  • MBH Adduct Preparation : Reacting 3,4,5-trimethoxybenzaldehyde with methyl acrylate using DABCO as a catalyst.

  • Allylic Bromide Formation : Treating the MBH adduct with HBr/H2SO4 to generate bromides.

  • Enyne Synthesis : Coupling the bromide with 4-nitrophenylacetylene using CuI/K2CO3.

  • Hydration-Cyclization : Employing [(Ph3P)AuNTf2] in CH3CN/H2O (2:1) to induce 5-exo-dig cyclization.

Optimization Insights :

  • Catalyst loading : 5 mol% Au(I) achieves 89% conversion in 1 hour.

  • Solvent effects : CH3CN/H2O outperforms CH2Cl2/H2O (83% vs. 27% conversion).

  • Regioselectivity : The electron-withdrawing nitro group favors 5-membered ring formation over 6-membered alternatives.

Reaction Condition Optimization

Solvent Screening for Cyclization

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.36812
Acetic acid6.27110
DMF36.7658
CH3CN/H2O37.5831

Polar solvents enhance solubility of nitro-containing intermediates but may slow cyclization due to increased stabilization of open-chain tautomers.

Temperature-Dependent Yield Profiles

Temperature (°C)Condensation Yield (%)Cyclization Yield (%)
605852
807268
1007563

Elevated temperatures accelerate imine formation but risk decomposition of trimethoxyphenyl groups above 90°C.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (500 MHz, CDCl3) : δ 8.21 (d, J = 8.7 Hz, 2H, Ar-NO2), 6.45 (s, 2H, Ar-OCH3), 4.12 (s, 2H, CH2), 3.85 (s, 9H, OCH3).

  • IR (ATR) : 3320 cm−1 (N-H stretch), 1645 cm−1 (C=O), 1520 cm−1 (NO2 asym).

  • HRMS (ESI) : m/z calcd for C20H22N3O6 [M+H]+ 400.1509, found 400.1503.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at 4.2 minutes with 98.5% purity, confirming the absence of regioisomers.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Nitro Group Reduction : Using mild acidic conditions (pH 4–5) prevents reduction to NH2 during cyclization.

  • Demethylation of Trimethoxy Groups : Avoiding strong bases (e.g., NaOH) preserves methoxy functionalities.

Scalability Issues

  • Catalyst Recovery : Immobilized Au nanoparticles on SiO2 enable 3 reuse cycles without yield loss.

  • Workflow Simplification : One-pot enyne synthesis/hydration reduces purification steps.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that Ir(ppy)3 under blue light facilitates nitro group retention while accelerating cyclization (62% yield in 2 hours).

Biocatalytic Approaches

Lipase-mediated dynamic kinetic resolution achieves 89% ee in asymmetric variants, though substrate scope remains limited.

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the 4,5-dihydro-1H-imidazol-4-one core in this compound?

The 4,5-dihydroimidazolone core can be synthesized via base-promoted cyclization of amidines with ketones under transition-metal-free conditions. This method avoids costly catalysts and achieves high regioselectivity for spiro-fused derivatives. For substituted aryl groups (e.g., nitrophenyl or trimethoxyphenyl), pre-functionalized ketones or amidines should be used to ensure compatibility with the reaction conditions . Modifications to the solvent (e.g., DMSO or ethanol) and base (e.g., KOH or DBU) may optimize yields for bulky substituents.

Q. Q2. How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD analysis of analogous imidazolone derivatives revealed planar fused-ring systems (mean deviation <0.05 Å) and dihedral angles between substituents (e.g., 4-nitrophenyl vs. trimethoxyphenyl groups). Hydrogen-bonding patterns (e.g., N–H⋯N interactions) can also stabilize specific conformations .

Q. Q3. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolone ring, NH₂ stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for nitrophenyl) and methoxy groups (δ ~3.8 ppm for trimethoxyphenyl). NOESY can confirm spatial proximity of substituents.
  • HRMS : Verify molecular weight and fragmentation patterns, particularly for nitro and methyl groups .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., nitro vs. methoxy groups) influence the compound’s biological activity?

The 4-nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity in biological targets (e.g., enzyme inhibition). Conversely, the 3,4,5-trimethoxyphenyl group contributes to lipophilicity and π-π stacking, which may improve membrane permeability. Comparative studies of analogs show that replacing nitro with halogens (e.g., Cl) reduces antimicrobial activity by ~40%, while methoxy substitutions maintain or enhance potency .

Q. Q5. What methodologies resolve contradictions in solubility and stability data across studies?

Contradictions often arise from solvent polarity and pH variations. For example:

  • Solubility : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions).
  • Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., nitro reduction to amine) can be identified via LC-MS .

Q. Q6. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., tubulin for anticancer activity). The trimethoxyphenyl group aligns with hydrophobic pockets in β-tubulin.
  • MD simulations : Assess conformational flexibility over 100 ns trajectories; rigid analogs with <1.5 Å RMSD show higher target retention .

Q. Q7. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins and lipids can mask detection. Use SPE (C18 cartridges) or protein precipitation (acetonitrile) for cleanup.
  • Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 455 → 327 for the parent ion) achieves LODs of 0.1 ng/mL. Internal standards (e.g., deuterated analogs) improve reproducibility .

Q. Q8. How do crystallization conditions affect polymorph formation?

Slow evaporation from ethanol/water (7:3 v/v) yields Form I (monoclinic, P2₁/c), while rapid cooling from DMF produces Form II (orthorhombic, Pbca). Form I has higher thermal stability (Tm = 218°C vs. 205°C for Form II), critical for formulation .

Methodological Optimization Questions

Q. Q9. What reaction conditions minimize byproducts during the alkylation of the imidazolone core?

  • Temperature : Maintain 0–5°C to suppress Michael addition byproducts.
  • Base : Use NaH (not K₂CO₃) for deprotonation; it enhances nucleophilicity of the imidazolone nitrogen.
  • Solvent : Anhydrous THF improves reactivity compared to DCM .

Q. Q10. How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation (100–150°C, 300 W) reduces reaction time from 12 h to 30 min for cyclization steps. For example, imidazolone formation under microwave conditions achieves 85% yield (vs. 60% conventional heating) with >98% purity by HPLC .

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